molecular formula C7H3ClN2O B14864920 6-Chloro-4-formylpyridine-2-carbonitrile CAS No. 1256826-17-1

6-Chloro-4-formylpyridine-2-carbonitrile

Cat. No.: B14864920
CAS No.: 1256826-17-1
M. Wt: 166.56 g/mol
InChI Key: SVQSNSCIEDCHKK-UHFFFAOYSA-N
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Description

6-Chloro-4-formylpyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with chloro (Cl), formyl (CHO), and cyano (CN) groups at positions 2, 4, and 6, respectively. The formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing pharmaceuticals, agrochemicals, and coordination complexes. Its electronic properties are influenced by the electron-withdrawing cyano and chloro groups, which activate the ring for nucleophilic substitution or electrophilic aromatic substitution at specific positions.

Properties

CAS No.

1256826-17-1

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

6-chloro-4-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3ClN2O/c8-7-2-5(4-11)1-6(3-9)10-7/h1-2,4H

InChI Key

SVQSNSCIEDCHKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-formylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 4-formylpyridine-2-carbonitrile using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at a temperature range of 0-25°C.

Another approach involves the formylation of 6-chloropyridine-2-carbonitrile using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3). This reaction is usually carried out at elevated temperatures (50-100°C) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination or formylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-formylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in water or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted-4-formylpyridine-2-carbonitrile derivatives.

    Reduction: Formation of 6-chloro-4-hydroxymethylpyridine-2-carbonitrile.

    Oxidation: Formation of 6-chloro-4-carboxypyridine-2-carbonitrile.

Scientific Research Applications

6-Chloro-4-formylpyridine-2-carbonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of functional materials, such as ligands for coordination chemistry and catalysts for organic reactions.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-Chloro-4-formylpyridine-2-carbonitrile is primarily related to its ability to interact with biological macromolecules, such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The formyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituent pattern on the pyridine ring significantly impacts chemical behavior. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Reactivity Evidence Source
6-Chloro-4-formylpyridine-2-carbonitrile Cl (2), CHO (4), CN (6) ~180.56 (est.) High reactivity at CHO; EWG-activated ring N/A
6-(2-Chlorophenyl)-2-ethoxynicotinonitrile Cl-Ph (6), OEt (2), CN (3) 257.68 Ethoxy enhances solubility; CN stabilizes ring
6-Amino-2-chloropyrimidine-4-carbonitrile NH₂ (6), Cl (2), CN (4) 154.56 Amino group increases polarity/H-bonding
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile Cl-Ph (6), S-Ph (2), CF₃ (4) 404.84 CF₃ and S-Ph enhance lipophilicity
2-Chloro-6-phenylpyridine-3-carbonitrile Cl (2), Ph (6), CN (3) 214.65 Planar structure; high aromaticity

Key Observations:

  • Formyl vs. Methyl/Phenyl Groups: The formyl group in the target compound increases electrophilicity compared to methyl or phenyl substituents (e.g., in ), enabling condensation reactions (e.g., hydrazone formation).
  • Electron-Withdrawing Effects: Cyano and chloro groups deactivate the pyridine ring toward electrophilic substitution but activate it for nucleophilic attacks, a trend consistent across analogs .
  • Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to H-bonding, whereas trifluoromethyl () or sulfanyl () groups increase hydrophobicity.

Structural and Crystallographic Insights

The planarity of pyridine derivatives, as observed in 2-chloro-6-phenylpyridine-3-carbonitrile , facilitates π-π stacking in solid-state or biological interactions. However, the formyl group in the target compound may introduce slight torsional strain, reducing planarity and altering packing efficiency.

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